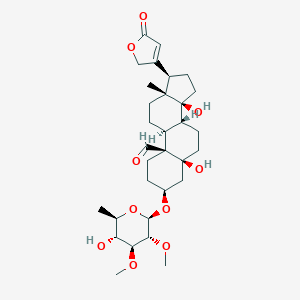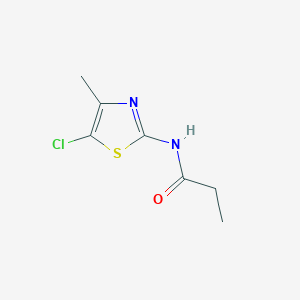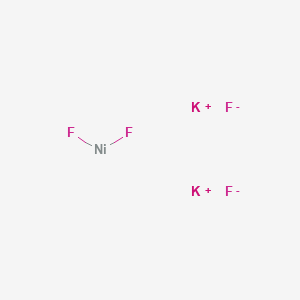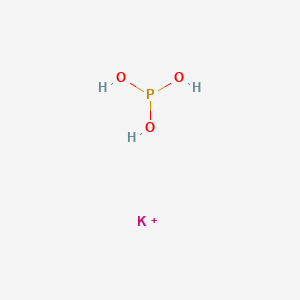
Z-Lys(tfa)-OH
Descripción general
Descripción
Z-Lys(tfa)-OH, also known as Nα-benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the trifluoroacetyl (tfa) group protects the epsilon-amino group of lysine.
Análisis Bioquímico
Biochemical Properties
Z-Lys(tfa)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit hydrolyzing activity in granzyme A-deficient mice, interacting with granzyme K .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to interact with granzyme K, influencing its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(tfa)-OH typically involves the protection of the lysine molecule’s amino groups. The process begins with the protection of the alpha-amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The epsilon-amino group is then protected by reacting the intermediate product with trifluoroacetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Z-Lys(tfa)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The protective groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic conditions to yield the free epsilon-amino group.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid.
Common Reagents and Conditions
Hydrogenation: Used for the removal of the benzyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the trifluoroacetyl group.
Bases: Such as sodium hydroxide and pyridine, used in the protection steps.
Major Products Formed
The major products formed from these reactions include the deprotected lysine molecule and various intermediates depending on the specific reaction conditions used .
Aplicaciones Científicas De Investigación
Z-Lys(tfa)-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Used in the modification of proteins and peptides for various applications, including drug delivery and imaging.
Biomaterials: Incorporated into the design of biomaterials for tissue engineering and regenerative medicine.
Drug Development: Used in the synthesis of peptide-based drugs and as a tool in the study of enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of Z-Lys(tfa)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective modification of the lysine molecule. The benzyloxycarbonyl group is removed under hydrogenation conditions, while the trifluoroacetyl group is removed under acidic conditions. This selective deprotection allows for the stepwise assembly of peptides with high precision .
Comparación Con Compuestos Similares
Similar Compounds
Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH): Similar to Z-Lys(tfa)-OH but lacks the trifluoroacetyl group.
Nε-trifluoroacetyl-L-lysine (tfa-Lys-OH): Similar to this compound but lacks the benzyloxycarbonyl group.
Uniqueness
This compound is unique due to the presence of both protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and modification of the lysine molecule, enabling the synthesis of complex peptides and proteins with high precision .
Propiedades
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAGCTWJDRZLH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
